Acth (4-9)
Description
Overview of the Adrenocorticotropic Hormone (ACTH) Peptide Family and its Derivations
Adrenocorticotropic Hormone (ACTH), also known as corticotropin, is a 39-amino acid polypeptide hormone primarily produced and secreted by the anterior pituitary gland. qyaobio.comelabscience.comnih.govyok.gov.trwikipedia.org ACTH is derived from a larger precursor protein, proopiomelanocortin (POMC), through a process of proteolytic cleavage. qyaobio.comelabscience.comnih.govyok.gov.tr This precursor also yields other biologically active peptides, including various melanocyte-stimulating hormones (MSHs), endorphins, and lipotropins. qyaobio.comelabscience.comnih.govyok.gov.tr The principal physiological role of full-length ACTH is to stimulate the adrenal cortex, particularly the zona fasciculata cells, to produce and secrete glucocorticoid steroid hormones, such as cortisol. qyaobio.comnih.govyok.gov.trwikipedia.org This action is mediated by binding to the melanocortin receptor 2 (MC2R), a G protein-coupled receptor located on the surface of adrenal cortical cells. qyaobio.comyok.gov.trwikipedia.org
Historical Context of ACTH (4-9) Identification as a Behaviorally Active Fragment
The properties of ACTH were first investigated in the 1930s, leading to its isolation in 1943 and subsequent synthesis in 1963. yok.gov.tr Early research revealed that certain fragments of ACTH could exert biological activities, particularly behavioral effects, independent of the hormone's well-known adrenal-stimulating properties. Among these fragments, ACTH (4-9) was identified as a key sequence. Studies on various ACTH fragments, including ACTH (1-4), (4-9), (4-11), (1-10), (4-10), (1-13), (1-17), and (1-24), demonstrated that sequences like ACTH (4-9), (1-10), and (4-10) could induce epileptic properties in rabbits, with the (4-9) sequence appearing to be a common element responsible for these proconvulsant effects. The development and study of synthetic analogs, such as Org2766, an ACTH (4-9) analog, further advanced the understanding of these non-corticotropic actions, showing promise in modulating behavioral parameters.
Distinguishing ACTH (4-9) from Full-Length ACTH and its Non-Corticotropic Actions
Full-length ACTH (1-39) is primarily recognized for its role in regulating adrenal steroidogenesis through its specific interaction with the MC2R. qyaobio.comnih.govyok.gov.tr In contrast, ACTH (4-9) is a hexapeptide fragment that lacks the intrinsic adrenal-stimulating (corticotropic) effects of the complete ACTH molecule. This distinction is crucial for its application in neurobiology research, allowing for the investigation of its direct effects on the central nervous system without confounding influences from adrenal corticosteroid release.
The non-corticotropic actions of ACTH (4-9) and its analogs are diverse and have been explored extensively:
Cognitive and Behavioral Modulation: ACTH (4-9) analogs, such as Org2766, have been shown to improve behavioral performance in aged and brain-lesioned rats, suggesting a role in maintaining hippocampal functioning in senescence and facilitating functional recovery after brain damage. These effects are not attributed to facilitated reinnervation of denervated structures but rather to alternative mechanisms, potentially involving neuroprotective properties.
Attention and Memory: ACTH (4-9) and its analogs have been linked to influencing attention and memory-related processes. Studies in humans have indicated that an ACTH (4-9) analog can influence components of event-related brain potentials (ERPs) related to the perceptual/attentional state, decreasing the amplitude of P100 but increasing integrated activity of the ERP. This effect was observed to be sexually dimorphic, with more pronounced effects in the right hemisphere of men and the left hemisphere of women. Furthermore, an ACTH (4-9) analog enhanced social attention in aging rats in a longitudinal study, with beneficial long-lasting effects on complex behavioral indices and nerve conduction velocity.
Neuronal Excitability and Receptor Modulation: The behavioral effects of ACTH-like peptides have been associated with enhanced neuronal excitability of limbic structures. Research suggests that ACTH (4-9) analogs may modulate N-methyl-D-aspartate (NMDA) receptor activation. For example, Org2766 counteracted impaired water maze performance induced by an NMDA receptor antagonist (AP5) and suppressed NMDA-induced enhanced locomotor activity, normalizing exploratory behavior in rats. While the common sequence ME(G)HFRW, which includes ACTH (4-9), is required for binding to all melanocortin receptor types, the ACTH (4-9) fragment itself does not bind to any identified melanocortin receptors, unlike ACTH (4-10) or desacetyl-α-MSH. However, its behavioral and electrophysiological actions show broad correspondence to those of ACTH (4-10).
Anxiolytic and Analgesic Potential: Related peptides, including those with ACTH (4-7) or ACTH (6-9) sequences, have demonstrated nootropic, anxiolytic, and analgesic activities, and can increase vascular endothelial growth factor (VEGF) levels in hippocampal neuron cultures.
Scope and Research Focus on ACTH (4-9) in Academic Inquiry
Academic inquiry into ACTH (4-9) predominantly focuses on its neurobiological activities, particularly its influence on cognitive functions such as attention and memory, its neuroprotective properties, and its role in modulating neuronal excitability. Researchers utilize ACTH (4-9) and its analogs as valuable tools to investigate brain mechanisms that operate independently of the hypothalamic-pituitary-adrenal (HPA) axis, providing insights into steroid-independent neurotrophic and behavioral effects. This research contributes to a broader understanding of peptide-mediated brain functions and explores the potential of such fragments as targets for addressing neurological and psychiatric conditions.
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)/t28?,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUQWSRYSHBBDD-DYXFYOPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N12O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56236-83-0 | |
| Record name | Acth (4-9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056236830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular and Cellular Mechanisms of Acth 4 9 Action in the Central Nervous System
Receptor Interactions and Binding Characteristics of ACTH (4-9)
The mechanisms by which ACTH (4-9) exerts its CNS effects involve intricate receptor interactions, some of which diverge from those of the full ACTH molecule.
Putative Melanocortin Receptor Subtype Involvement (e.g., MC4R, MC1R)
Table 1: Melanocortin Receptor Binding Affinity and Activity (General ACTH and Analogues)
| Receptor Subtype | Ligand (e.g., ACTH, α-MSH) | Binding Characteristics | Functional Activity (e.g., cAMP production) |
| MC1R | ACTH, α-MSH | High affinity tandfonline.comnih.gov | High tandfonline.com |
| MC2R | ACTH (specific ligand) | High affinity mdpi.comresearchgate.net | Lowest full agonist activity (for Acthar Gel) tandfonline.com |
| MC3R | ACTH, α-MSH, γ-MSH | Moderate affinity tandfonline.com | Moderate tandfonline.com |
| MC4R | ACTH, α-MSH | Moderate affinity tandfonline.com | Most functional activity (for Acthar Gel) tandfonline.com |
| MC5R | ACTH, α-MSH | Lowest affinity tandfonline.com | Partial agonism (for Acthar Gel) tandfonline.com |
Note: Specific binding and functional activity data for ACTH (4-9) directly to these receptors in the CNS are limited, with some sources indicating a lack of affinity for known brain melanocortin receptors for the analogue Org 2766 nih.gov. The table above reflects general melanocortin receptor interactions with ACTH and its broader fragments.
Non-Melanocortin Receptor Mediated Mechanisms
The reported lack of affinity of the ACTH (4-9) analogue Org 2766 for known brain melanocortin receptors suggests that its CNS actions may involve mechanisms independent of these receptors nih.gov. Research indicates that Org 2766 can modulate the activity of endogenous opioids and, notably, the N-methyl-D-aspartate (NMDA) receptor nih.gov. The modulation of NMDA receptor activation has been proposed as a mechanism contributing to both the neuroprotective effects and the enhanced attention observed with the peptide nih.govresearchgate.netnih.gov. For example, Org 2766 was shown to counteract the impaired performance in a water maze induced by an NMDA receptor antagonist (AP5) and to suppress NMDA-induced hyperactivity in an open field test, normalizing exploratory behavior researchgate.netnih.gov. Additionally, ACTH (4-9) has been found to interact with serotonergic and dopaminergic brain mechanisms icm.edu.pl.
Table 2: Effects of ACTH (4-9) Analogue (Org 2766) on NMDA Receptor-Mediated Behaviors
| Behavioral Task | Treatment | Effect of Org 2766 |
| Water Maze | AP5 (NMDA antagonist) | Counteracted impaired performance researchgate.netnih.gov |
| Open Field | NMDA | Strongly suppressed enhanced locomotor activity; normalized exploratory behavior researchgate.netnih.gov |
Ligand-Receptor Interaction Dynamics and Affinity Studies
While the full ACTH molecule binds to and activates various melanocortin receptors with differing specificities and affinities tandfonline.com, detailed ligand-receptor interaction dynamics and affinity studies specifically for ACTH (4-9) in the CNS, particularly concerning direct melanocortin receptor binding, are not extensively documented. As previously noted, the ACTH (4-9) analogue Org 2766 has been reported to lack affinity for known brain melanocortin receptors nih.gov. However, the conserved HFRW sequence (amino acids 6-9 of ACTH) is a critical binding motif for all MCR types tandfonline.comresearchgate.netfrontiersin.org. The differential activation of MC2R by full ACTH, but not by α-MSH, is attributed to an additional sequence (Lys-Lys-Arg-Arg, KKKR) located at positions 15-18 within the ACTH molecule, which is absent in α-MSH and is necessary for MC2R activation researchgate.netfrontiersin.org. This suggests that while the 4-9 sequence is a fundamental binding element, other regions of the full ACTH molecule contribute to the complete activation of certain receptors, particularly MC2R frontiersin.org. For ACTH (4-9), its observed influences on NMDA receptors and opioid systems point towards alternative or additional interaction dynamics beyond direct melanocortin receptor binding nih.gov.
Intracellular Signaling Pathways Modulated by ACTH (4-9)
The effects of ACTH and its fragments, including ACTH (4-9), on CNS function are mediated through the modulation of various intracellular signaling pathways.
Cyclic AMP and Protein Kinase A Pathways
The canonical signaling pathway for ACTH, particularly in adrenal cells, involves its binding to the MC2R, which subsequently activates a Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels frontiersin.orgnih.govwikipedia.orgnih.gov. This rise in cAMP then activates protein kinase A (PKA) frontiersin.orgnih.govwikipedia.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net. PKA, a serine/threonine kinase, phosphorylates a variety of target proteins, including the steroidogenic acute regulatory protein (StAR) and transcription factors like CREB, which are essential for downstream cellular responses frontiersin.orgnih.govfrontiersin.orgresearchgate.netgenome.jp. While a significant portion of this research focuses on adrenal steroidogenesis, the cAMP/PKA pathway is a ubiquitous signaling cascade in G protein-coupled receptor activation. Although direct evidence specifically detailing ACTH (4-9)'s modulation of cAMP and PKA in CNS neurons is less explicit in the provided literature, the broader actions of ACTH in the CNS, often mediated via melanocortin receptors, are known to typically involve the cAMP/PKA pathway mdpi.comtandfonline.comfrontiersin.orgplos.org. For instance, ACTH has been shown to activate the cAMP/PKA pathway in electrocytes, leading to the upregulation of ionic currents through the trafficking of channel proteins to the cell membrane plos.org. Studies on ACTH's regulation of cortisol synthesis also underscore the critical role of cAMP-dependent signaling genome.jpplos.org. Furthermore, prolonged activation of the cAMP/PKA pathway by ACTH can lead to aberrant serotonergic stimulatory loops in the adrenal cortex, indicating its involvement in complex regulatory feedback nih.govresearchgate.net.
Calcium Signaling and Ion Channel Modulation
ACTH and its fragments are known to influence intracellular calcium signaling and modulate ion channel activity. In adrenocortical cells, ACTH induces changes in membrane potential primarily through the influx of Ca²⁺ frontiersin.org. This process involves the activation of voltage-dependent Ca²⁺ channels frontiersin.orgfrontiersin.orgresearchgate.net. Specifically, ACTH has been observed to inhibit certain potassium (K⁺) channels, such as bTREK-1 channels, and activate chloride (Cl⁻) channels, resulting in membrane depolarization researchgate.net. This depolarization, in turn, triggers the opening of T- and L-type Ca²⁺ channels, facilitating Ca²⁺ entry into the cell researchgate.net. The modulation of ionic channel activity by ACTH can occur through both cAMP-dependent and independent mechanisms researchgate.net. Moreover, ACTH can induce long-term changes in the expression of K⁺ and Ca²⁺ channels, which may serve to amplify its sustained effects researchgate.net. In addition to these direct effects, corticosterone (B1669441) has been shown to rapidly enhance ACTH-induced Ca²⁺ signals in adrenocortical cells via a non-genomic pathway, suggesting a synergistic interaction between the two oup.com. While much of the detailed understanding of ion channel modulation comes from studies in adrenal cells, the principle that ACTH influences neuronal excitability through similar mechanisms of ion channel modulation is relevant to its actions in the CNS escholarship.orgntu.edu.tw. For example, ACTH (4-9) has been demonstrated to impact electrophysiology and neuromuscular function escholarship.org.
Cellular and Subcellular Effects on Neuronal and Glial Cells
Synaptic Plasticity and Neurotransmission Processes
ACTH (4-9) and its analogue Org 2766 have been shown to modulate neurotransmission processes, particularly by influencing NMDA receptor activity. The peptide has been associated with enhanced neuronal excitability within limbic structures, which contributes to sustained attention . Research indicates that ACTH (4-9) exerts its effects on behavior and neural recovery by modulating NMDA receptor activity in the brain frontiersin.org. For instance, the ACTH (4-9) analogue Org 2766 was observed to counteract impaired water maze performance induced by an acute intracerebroventricular administration of the NMDA receptor antagonist AP5 researchgate.net. Furthermore, Org 2766 significantly suppressed NMDA-induced enhanced locomotor activity and normalized exploratory behavior in an open field setting researchgate.net. This suggests a direct involvement in regulating glutamatergic neurotransmission, a key component of synaptic plasticity.
Neuronal Excitability and Membrane Properties
Studies have explored the influence of ACTH (4-9) on neuronal excitability and membrane properties. ACTH-like peptides, including the ACTH (4-9) analogue, have been linked to sustained attention through enhanced neuronal excitability in limbic structures . Investigations into the effects of exogenously administered ACTH fragments (4-9) have demonstrated an increase in P2 amplitude in evoked potentials, suggesting an influence on cortical excitability mdpi.com. However, it is important to note that while full-length ACTH and other melanocortin fragments act on melanocortin receptors (MCRs), the ACTH (4-9) fragment itself, and its analogue Org 2766, have been reported to lack direct activity on known melanocortin receptors wikipedia.orgguidetopharmacology.org. Despite this, their observed effects on neuronal excitability underscore a complex mechanism of action, potentially involving indirect pathways or other receptor systems.
Neurogenesis and Neuronal Differentiation in Preclinical Models
ACTH (4-9) is recognized for its trophic effects on neuronal tissue frontiersin.org. Preclinical models have provided insights into its role in neuronal differentiation and development. The ACTH (4-9) analogue Org 2766 has been shown to enhance the differentiation of glial cells and induce increased glial fibrillary acidic protein (GFAP) expression in chick brain cell cultures oup.com. While this primarily pertains to glial differentiation, it highlights the peptide's broader influence on neural cell development. Biotinylated Org 2766 has been found to bind specifically to neurofilament-positive cells, which possess neuronal characteristics, and to neuronally differentiated cells in human neuroblastoma cell lines (SK-N-SH), but not to epithelial cells iiarjournals.org. This selective binding suggests an interaction with neuronal components crucial for their differentiation or maintenance. Furthermore, ACTH has been suggested to accelerate central nervous system (CNS) myelination and dendritic formation, which are integral aspects of neuronal development wikipedia.org.
Axonal Growth, Myelination, and Regeneration Processes
ACTH (4-9) and its analogue Org 2766 play significant roles in promoting axonal growth, myelination, and nerve regeneration. These peptides enhance peripheral nerve repair and facilitate axonal regeneration in various animal models aem-sbem.commedchemexpress.comguidetoimmunopharmacology.orggoogle.com. For instance, Org 2766 has been shown to improve both qualitative and quantitative aspects of motor unit reformation following crush denervation in rats medchemexpress.com.
The peptide exhibits protective effects against neurotoxicity. Co-treatment with the ACTH (4-9) analogue (0.1 nM-1 nM) resulted in approximately 35% more neurite outgrowth in sensory neurons compared to cisplatin (B142131) alone, preventing cisplatin-induced inhibition of axonal growth jmbfs.orgnih.gov. Similarly, ACTH (4-9) and α-melanocyte stimulating hormone (α-MSH) prevented cisplatin-induced axonal growth inhibition in a dose-dependent manner in a rat embryo dorsal root ganglion model escholarship.org.
In the context of myelination, the neurotrophic analogue Org 2766 protects against experimental allergic neuritis (EAN), a demyelinating syndrome, by preserving myelinated fibers nih.govnih.gov. When instilled in biodegradable nerve guides used to bridge an 8 mm gap in the rat sciatic nerve, ACTH (4-9) showed a slight but significant increase in the number of myelinated axons frontiersin.org. Additionally, local application of ACTH (4-9) has been reported to stimulate nerve growth factor (NGF), leading to successful bridging of 8 mm segmental nerve loss without the need for nerve grafts or conduits researchgate.net.
Table 1: Effect of ACTH (4-9) Analogue (Org 2766) on Neurite Outgrowth in Cisplatin-Treated Sensory Neurons
| Treatment | Mean Neurite Length (µm) |
| Control | 431 ± 17 jmbfs.orgnih.gov |
| Cisplatin (10 µg/ml) | 220 ± 6 jmbfs.orgnih.gov |
| Cisplatin (10 µg/ml) + Org 2766 (0.1-1 nM) | ~297 (35% more than cisplatin alone) jmbfs.orgnih.gov |
Note: The 35% increase is an approximate calculation based on the provided text, as the exact mean neurite length for the co-treatment group was not explicitly stated, but rather the percentage increase over cisplatin alone.
Glial Cell Activation and Modulation (e.g., microglia, astrocytes)
ACTH (4-9) and its analogue Org 2766 demonstrate modulatory effects on glial cells, including astrocytes and microglia. The ACTH (4-9) analogue Org 2766 has been shown to enhance the differentiation of glial cells and induce more GFAP expression in chick brain cell cultures oup.com. GFAP is a key marker for astrocytes, suggesting a role in astrocytic development and function.
Furthermore, Org 2766 has been observed to reduce the perineuronal microglial reaction following rat facial nerve crush google.commetabolomicsworkbench.org. Microglial cells proliferate and migrate to motoneuron cell bodies after peripheral nerve injury, leading to synaptic stripping. Org 2766 treatment resulted in a significantly lower number of perineuronal glial cells on post-operation days 4 and 5 compared to saline-treated animals, suggesting a dampening effect on microglial activation google.com. This reduction is hypothesized to be a result of the peptide-induced decrease in the release of mediating signals or cytokines, or enhanced protection of motoneurons by stress proteins google.com. However, the ACTH (4-9) analogue did not affect the migration of cells out of dorsal root ganglia (DRGs) and could not prevent the toxic effect on Schwann cells in in vitro studies with cisplatin and taxol jmbfs.org.
Enzyme Degradation and Metabolite Formation of ACTH (4-9)
The in vivo fate and metabolic stability of ACTH (4-9) analogues have been investigated. For a threefold substituted ACTH (4-9) analogue (4-Met(O2), 8-D-Lys, 9-Phe-ACTH 4-9), enzymatic attack predominantly occurred at the 6His-7Phe and 7Phe-8D-Lys bonds nih.gov. The introduction of an 8-D-Lys residue in this analogue was found to increase the stability of the otherwise labile 8Lys-9Phe bond nih.gov. Proteolysis of the analogue was observed to be higher in the brain and gastrointestinal tract compared to plasma nih.gov. In rats, the initial half-life for the intact substituted ACTH (4-9) peptide in plasma was approximately 4 minutes following intravenous or subcutaneous administration, with relatively high and stable plasma levels reflecting metabolic stability nih.gov.
The broader family of melanocortins, which includes ACTH and its fragments, are derived from the larger precursor proopiomelanocortin (POMC) through proteolytic processing by specific peptidase enzymes nih.gov. The core heptapeptide (B1575542) sequence Met-Glu-His-Phe-Arg-Trp, corresponding to the ACTH (4-9) fragment, is a significant determinant of the biological activity of ACTH, α-MSH, and β-MSH escholarship.orgwikipedia.org. To enhance stability against enzymatic degradation, enzyme-resistant analogues of melanocortins have been developed, often incorporating a C-terminal tripeptide like Pro-Gly-Pro (PGP) mdpi.comwikipedia.org. This modification aims to protect the peptide from peptidases, thereby prolonging its biological half-life and therapeutic effects mdpi.comwikipedia.org.
Preclinical Pharmacological and Behavioral Studies of Acth 4 9
Animal Models Utilized in ACTH (4-9) Research
The preclinical evaluation of ACTH (4-9) and its analogs has involved a range of animal models designed to probe specific physiological and behavioral outcomes.
Rodent models have been extensively employed to assess the impact of ACTH (4-9) analogs on various aspects of cognitive function. Studies have indicated that an ACTH (4-9) analog can accelerate the return of function in performance tasks in rodents nih.gov. This suggests a modulatory role in cognitive processes such as learning, memory, and attention, which are crucial for functional recovery after brain insults nih.gov. Furthermore, research on related ACTH fragments has shown their ability to facilitate memory consolidation and retention, as well as accelerate the maturation of the central nervous system and enhance neuronal regeneration nih.gov.
While the full adrenocorticotropic hormone (ACTH) is well-established for its role in the hypothalamic-pituitary-adrenal (HPA) axis and stress response in various animal models, direct preclinical studies specifically investigating the effects of the ACTH (4-9) fragment or its analogs on stress response and adaptation phenotypes were not prominently detailed in the provided search results. The broader ACTH hormone is known to trigger glucocorticoid release, which is central to the body's response to stress nih.govheraldopenaccess.usmdpi.com.
ACTH (4-9) analogs have been studied in animal models of neurological damage and degeneration, demonstrating promising neuroprotective and regenerative effects. The analog ORG2766 has been shown to facilitate axonal regeneration and offer protection against experimental neuropathy in models of peripheral nerve diseases nih.gov. Specifically, in a rat facial nerve crush model, ORG2766 was found to reduce the perineuronal microglial reaction, suggesting a role in modulating glial responses to injury nih.gov.
In models of diabetic neuropathy, chronic treatment with the ACTH-(4-9) analog improved peripheral nerve function in both preventive and interventive protocols, with histological examinations revealing a normalized fiber size distribution in sciatic nerves of peptide-treated diabetic rats uu.nl. Moreover, this analog has been demonstrated to nearly completely counteract the decrease in sensory conduction velocity induced by cisplatin (B142131) neurotoxicity in rats uu.nlscispace.com. The efficacy of the peptide in these models may involve accelerating spontaneous recovery processes or inducing compensatory mechanisms, potentially through enhanced non-selective attention nih.gov.
While the broader ACTH hormone has been investigated in animal models of behavioral disorders, such as its ability to prevent cognitive deficits and ameliorate anxiety-like behaviors in models of early life seizures nih.govnih.gov, direct preclinical studies specifically on the ACTH (4-9) fragment or its analogs in animal models of anxiety-like behaviors or epilepsy were not explicitly detailed in the provided search results, beyond their general cognitive effects.
Animal Models of Neurological Damage and Degeneration (e.g., nerve crush, neurotoxicity)
Behavioral Phenotypes Modulated by ACTH (4-9) in Preclinical Studies
Preclinical studies have highlighted the modulatory effects of ACTH (4-9) and its analogs on specific behavioral phenotypes, particularly those related to learning and memory.
ACTH (4-9) and its related fragments have been shown to influence learning and memory consolidation. An ACTH (4-9) analog has been reported to accelerate the return of function in performance tasks in rodents, indicating a positive impact on cognitive recovery nih.gov. More specifically, the analog ACTH6-9-PGP has demonstrated a significant stimulating effect on memory consolidation processes in rats. In studies utilizing the passive avoidance conditioning model, ACTH6-9-PGP markedly increased the latent period of an animal entering the dark chamber, indicating improved memory retention rrpharmacology.ruresearchgate.net. When compared to ACTH4-7-PGP, ACTH6-9-PGP exhibited greater activity in enhancing memory consolidation rrpharmacology.ruresearchgate.net.
The His-Phe-Arg-Trp sequence, corresponding to the 6-9th amino acid residues of ACTH, is considered a critical pharmacophore for endogenous melanocortin receptor agonists. The addition of a Pro-Gly-Pro (PGP) sequence to the C-terminus can stabilize these effects rrpharmacology.ruresearchgate.net.
Table 1: Effect of ACTH6-9-PGP on Memory Consolidation in Rats (Passive Avoidance Conditioning)
| Peptide Administered | Effect on Latent Period (Passive Avoidance) | Relative Activity |
| ACTH6-9-PGP | Pronounced stimulating effect, significantly increased latent period rrpharmacology.ruresearchgate.net | Greater activity rrpharmacology.ruresearchgate.net |
| ACTH4-7-PGP | Improved consolidation processes rrpharmacology.ruresearchgate.net | Lower activity rrpharmacology.ruresearchgate.net |
Note: This table presents summarized research findings and is for illustrative purposes. Specific dose-response data has been excluded as per instructions.
Attention and Arousal Regulation
Studies have investigated the impact of ACTH (4-9) analogues on attention and arousal. An ACTH (4-9) analog (ORG 2766) was found to impair selective attention in human adults. This was indicated by a diminished difference between evoked potential waveforms to attended and unattended tone pips, as well as impaired behavioral signal detection performance. prime-sciences.com Furthermore, the administration of this analog led to a slowing of frontal electroencephalogram (EEG) theta activity. prime-sciences.com Interestingly, despite an initial impairment, selective attention showed an improvement over time on task following peptide administration. prime-sciences.com The observed impairment in selective attention has been attributed to an inability to suppress the processing of irrelevant or distracting stimuli. prime-sciences.com These effects on attention were not linked to changes in general cortical or autonomic arousal, as evidenced by stable EEG alpha activity, blood pressure, and heart rate. prime-sciences.com In the context of recovery from brain lesions, the compensatory mechanisms influenced by ORG 2766 are believed to rely on enhanced non-selective attention, mediated by the activation of limbic structures. limitlesslifenootropics.com
Table 1: Effects of ACTH (4-9) Analog (ORG 2766) on Attention and Arousal
| Study Population | Intervention | Observed Effect on Attention/Arousal | Key Finding | Citation |
| Human Adults | ACTH (4-9) Analog (ORG 2766) | Impaired selective attention (diminished evoked potential differences, impaired signal detection). Slowed frontal EEG theta activity. | Inability to suppress irrelevant stimuli; improvement over time on task. | prime-sciences.com |
| Animal Models (Brain Lesions) | ACTH (4-9) Analog (ORG 2766) | Enhanced non-selective attention. | Contributes to compensatory mechanisms for functional recovery via limbic activation. | limitlesslifenootropics.com |
Stress-Coping Behaviors and Emotional Regulation
The ACTH(4-9) analog ORG 2766 has been shown to modulate the activity of endogenous opioids and the NMDA-receptor, which could indirectly influence behavioral responses to stress by contributing to enhanced attention and accelerated recovery. limitlesslifenootropics.com While direct studies on ACTH(4-9) and stress-coping behaviors are limited in the provided literature, related melanocortin peptides and ACTH fragments offer insights into broader mechanisms. For example, a peptide containing the ACTH(6-9) sequence (ACTH(6–9)-Pro-Gly-Pro) exhibited anti-depressant activity in rats exposed to chronic immobilization stress, leading to a reduction in total immobile time in the forced swim test. General ACTH treatment has also been observed to ameliorate anxiety-like behaviors in mice experiencing early life seizures, with this effect being mediated through melanocortin 4 receptor (MC4R) signaling pathways. These findings suggest a broader role for melanocortin peptides, including ACTH fragments, in the regulation of emotional states and stress responses.
Neurological Recovery and Functional Improvement in Injury Models
The ACTH(4-9) analog ORG 2766 has been extensively investigated for its role in promoting recovery after brain lesions in animal models. limitlesslifenootropics.com The efficacy of the peptide in functional recovery may involve accelerating spontaneously occurring recovery processes or inducing compensatory mechanisms that facilitate recovery without direct neuronal recuperation. limitlesslifenootropics.com These compensatory mechanisms are thought to largely depend on enhanced non-selective attention, mediated by the activation of limbic structures. limitlesslifenootropics.com
In models of peripheral nerve damage, ORG 2766 has demonstrated the ability to facilitate axonal regeneration and protect against experimental neuropathy. Specifically, in a rat facial nerve crush model, ORG 2766 reduced the perineuronal microglial reaction. This reduction in glial cell numbers suggests that the peptide may decrease the release of mediating signals or cytokines, or enhance the protection of motoneurons through stress proteins.
While distinct from ACTH(4-9), a related peptide, ACTH4–10Pro8-Gly9-Pro10 (known as Semax, an ACTH(4-10) analog), has shown beneficial effects in minimizing morbidity and accelerating recovery in spinal cord injury (SCI) models. This analog has been found to reduce the expression of pro-inflammatory cytokines, such as IL-6 and IL-8, in both mild and severe SCI in animal models, particularly with early administration. Furthermore, it can increase the expression of anti-inflammatory cytokines, including IL-4, IL-10, and IL-13, in Sprague Dawley rat models with SCI.
Table 2: Effects of ACTH (4-9) Analog (ORG 2766) and Related Peptides on Neurological Recovery
| Injury Model | Peptide/Analog | Observed Effect | Citation |
| Brain Lesions (Animal Models) | ACTH (4-9) Analog (ORG 2766) | Accelerates spontaneous recovery or induces compensatory mechanisms; relies on enhanced non-selective attention. | limitlesslifenootropics.com |
| Peripheral Nerve Diseases (Animal Models) | ACTH (4-9) Analog (ORG 2766) | Facilitates axonal regeneration; protects against experimental neuropathy; reduces perineuronal microglial reaction. | |
| Spinal Cord Injury (SCI) (Animal Models) | ACTH4–10Pro8-Gly9-Pro10 (Semax, an ACTH(4-10) analog) | Reduces pro-inflammatory cytokines (IL-6, IL-8); increases anti-inflammatory cytokines (IL-4, IL-10, IL-13). |
Exploratory and Motor Activity
An ACTH (4-9) related synthetic peptide, ORG 2766, has been observed to influence intracranial self-stimulation (ICS) in rats, with higher doses leading to a reliable increase in responding. However, studies evaluating general motor activity in rats treated with ORG 2766 did not reveal significant changes across various tested doses. In the forced swimming test and open field test in rats, ACTH (4-9) administered alone did not influence behavior. Nevertheless, when given as a single dose, ACTH (4-9) potentiated the anti-immobility effects of various antidepressants (fluoxetine, fluvoxamine, selegiline) and dopamine (B1211576) agonists (piribedil, quinpirole). This suggests a functional interaction of ACTH (4-9) with serotonergic and dopaminergic brain mechanisms.
Anti-epileptic and Neuroprotective Effects
While broader ACTH fragments and general ACTH are more frequently cited for anti-epileptic effects, the neuroprotective properties are relevant to ACTH (4-9). ACTH (as a member of the melanocortin family) has demonstrated efficacy in treating developmental epileptic encephalopathies and protecting learning and memory function in epileptic experimental animals. Specifically, in epileptic Kcna1-null mice, ACTH treatment prevented the impairment of long-term potentiation (LTP) in the CA1 hippocampus and restored spatial learning and memory in the Barnes maze test. Notably, these cognitive benefits were observed independently of a significant reduction in the frequency of spontaneous recurrent seizures in this model, suggesting direct nootropic effects of the peptide in the epileptic brain. The ACTH(4-9) analog ORG 2766 has also been shown to protect against experimental neuropathy.
Neurophysiological Correlates of ACTH (4-9) Action in Animal Brains
Functional Brain Imaging in Animal Models (e.g., fMRI, PET if applicable)
Functional brain imaging techniques, such as functional Magnetic Resonance Imaging (fMRI) and Positron Emission Tomography (PET), are crucial tools in preclinical research for assessing brain activity, metabolism, and structural changes in animal models of neurological diseases. These methods allow for the non-invasive, longitudinal study of neural processes and can detect pathologies like inflammation, demyelination, and edema hxchem.netwikipedia.orgmdpi.com. While fMRI excels in localizing brain activity with high spatial resolution by measuring hemodynamic responses (BOLD contrast), PET utilizes injectable radioactive tracers to map brain metabolism or monitor neurotransmitter-receptor binding uni.lu. Recent advancements, including awake functional imaging, aim to provide more naturalistic and behaviorally relevant contexts for investigating brain activity, mitigating the confounding effects of anesthesia on brain metabolism and neuronal activity qyaobio.com.
Studies involving ACTH (4-9) analogs have provided insights into their effects on brain pathology. For instance, an ACTH analog (ACTH(4-9)) was administered to rats with experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. The treatment, applied at the time of EAE induction and continuing for 21 weeks, resulted in a significant reduction in T2 lesion volume in the treated rats by over 80% compared to untreated EAE rats. While the distribution of T2 lesions in periventricular white matter and hippocampus remained similar, the substantial decrease in lesion volume indicates a protective effect. Regions exhibiting high T2 signals correlated with areas of inflammation, demyelination, and edema hxchem.net.
The ACTH(4-9) analog ORG 2766 has also been investigated for its influence on recovery after brain damage in animal models. Research suggests that ORG 2766 can activate limbic structures, leading to enhanced non-selective attention. This activation implies functional changes within specific brain regions that could be further elucidated through functional imaging techniques, contributing to the understanding of the peptide's mechanism in facilitating behavioral recovery chembase.cn.
Table 1: Functional Brain Imaging Findings with ACTH (4-9) Analog in Animal Models
| Study Model | Treatment | Imaging Modality | Key Findings | Reference |
| EAE Rats | ACTH (4-9) Analog | MRI (T2-weighted) | >80% reduction in T2 lesion volume; similar T2 lesion distribution in periventricular white matter and hippocampus. | hxchem.net |
| Brain-damaged Animals | ORG 2766 | Implied Functional Changes | Activation of limbic structures; enhanced non-selective attention. | chembase.cn |
Neurochemical Release and Turnover Studies (e.g., cytokines)
Preclinical research has explored the impact of ACTH (4-9) and its analogs on neurochemical release and turnover, providing insights into their mechanisms of action within the central nervous system. The ACTH(4-9) analog ORG 2766 has been shown to modulate the activity of endogenous opioids and the N-methyl-D-aspartate (NMDA) receptor chembase.cn. The modulation of these systems suggests a direct influence on neural signaling pathways involved in various brain functions, including pain perception, learning, and memory.
Furthermore, studies on closely related ACTH fragments, such as ACTH (4-10), offer insights into the broader neurochemical actions of this peptide family. ACTH (4-10) has been demonstrated to directly influence amygdala neurons, leading to a down-regulation of corticotropin-releasing hormone (CRH) gene expression . This effect is considered central, meaning it occurs directly within the brain rather than being mediated by peripheral steroid release. This is significant because CRH plays a crucial modulatory role in affective disorders and neuroimmune function.
The interplay between ACTH fragments and the immune system is also relevant. Cytokines, such as interleukins 1 and 2, are known to up-regulate CRH expression in specific brain regions . Given that ACTH (4-10) down-regulates CRH expression, this suggests a potential counter-regulatory or modulatory role for ACTH fragments in pathways influenced by inflammatory signals. While the direct effect of ACTH (4-9) on cytokine release or turnover is not explicitly detailed in the provided search results, its influence on CRH, a neuropeptide that interacts with immune responses, indicates an indirect involvement in neuroimmune regulation . Neurochemical investigations have shown that cytokine release can lead to increased noradrenaline metabolism in multiple brain regions and alter dopamine levels, particularly in the striatum chembase.cnnih.gov. The ability of ACTH fragments to modulate CRH expression suggests an indirect influence on these broader neurochemical responses.
Table 2: Neurochemical Release and Turnover Findings with ACTH (4-9) and Related Analogs
| Peptide/Analog | Neurochemical System/Target | Effect | Reference |
| ORG 2766 | Endogenous Opioids | Modulation | chembase.cn |
| ORG 2766 | NMDA-receptor | Modulation | chembase.cn |
| ACTH (4-10) | Corticotropin-Releasing Hormone (CRH) gene expression in amygdala neurons | Down-regulation (central mechanism) |
Structure Activity Relationships Sar and Peptide Engineering of Acth 4 9 Analogs
Identification of Critical Amino Acid Residues for ACTH (4-9) Bioactivity
A crucial motif for the bioactivity of ACTH (4-9) and other melanocortin peptides is the His-Phe-Arg-Trp (HFRW) sequence, which corresponds to amino acids 6-9 within the full ACTH sequence. This HFRW motif is considered the "message" region and is fundamental for binding to and stimulating all known melanocortin receptors (MCRs). wikipedia.orgcorepeptides.comnih.govguidetopharmacology.org Evidence for its criticality includes observations that a naturally occurring human mutation of Arginine at position 8 within this sequence results in biologically inactive ACTH. corepeptides.com Specifically, ACTH-4-9-NH2 has been identified as a core sequence of ACTH capable of activating melanocortin 3 (MC3) and melanocortin 4 (MC4) receptors.
Design and Synthesis of ACTH (4-9) Analogs and Derivatives
Peptide engineering strategies for ACTH (4-9) analogs involve structural modifications aimed at improving their pharmacological profiles, including enhanced potency, receptor selectivity, and metabolic stability. A prominent example of such an analog is Org 2766, a threefold substituted ACTH (4-9) derivative with the sequence H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH. limitlesslifenootropics.com
Modifications to the ACTH (4-9) sequence have successfully led to analogs with significantly enhanced potency. Org 2766, for instance, has demonstrated a marked increase in behavioral activity, appearing approximately 1,000 times more potent than ACTH (4-10) in various behavioral tasks, such as passive avoidance and self-stimulation in rats. limitlesslifenootropics.com
Despite its potent behavioral effects, Org 2766 exhibits a unique receptor binding profile; it does not bind to or activate the classical melanocortin receptors MC1, MC3, MC4, or MC5. This suggests that its observed behavioral effects may be mediated through alternative, as yet unidentified, melanocortin receptors or through non-melanocortin pathways. Further structural modifications of Org 2766, such as the substitution of its C-terminal COOH group, have yielded even more potent peptides like HOE 427 and ORG 31433, which were found to be 10 to 100 times more potent than Org 2766.
A key strategy for improving the metabolic stability and pharmacokinetic properties of ACTH (4-9) analogs involves the introduction of D-amino acids. The incorporation of a D-Lysine (D-Lys) residue at position 8 in Org 2766, for example, significantly enhances its resistance to enzymatic degradation. This modification specifically stabilizes the otherwise labile 8Lys-9Phe bond, with enzymatic attack primarily occurring at the 6His-7Phe and 7Phe-8D-Lys cleavage sites.
This improved metabolic stability translates into a prolonged duration of action. In passive avoidance tests, the effects of Org 2766 lasted for at least 24 hours, a substantial increase compared to the 3 to 6 hours observed for ACTH (4-10). Another strategy involves attaching the Pro-Gly-Pro (PGP) tripeptide to the C-terminus of ACTH fragments. This modification, seen in compounds like Semax (ACTH(4-7)PGP) and ACTH(6-9)PGP, enhances resistance to carboxypeptidases, thereby improving metabolic stability and extending the duration of their neurotropic effects. guidetopharmacology.org
Modifications for Enhanced Potency and Receptor Selectivity
Stereochemical Influences on ACTH (4-9) and Analog Activity
Stereochemical modifications, particularly the incorporation of D-amino acids, play a critical role in shaping the activity and stability of ACTH (4-9) analogs. The D-Lysine residue in Org 2766 is a prime example, contributing not only to enhanced metabolic stability but also to its significantly increased potency and prolonged duration of action. While improved stability accounts for some of the prolonged effects, the marked increase in potency of Org 2766 suggests that stereochemical changes also contribute to an increased intrinsic activity at its target receptors. Similarly, the [D-Phe7]ACTH-4-10 analog demonstrates altered activity and duration compared to its L-amino acid counterpart, further highlighting the profound influence of stereochemistry on peptide pharmacology.
Conformational Analysis of ACTH (4-9) and its Active Analogs
Understanding the three-dimensional conformation of ACTH (4-9) and its active analogs is crucial for elucidating their mechanisms of action. Studies suggest that the N-terminal region of ACTH, specifically residues 4 to 10, tends to adopt a β-turn conformation. wikipedia.org Molecular modeling further supports the presence of an N-terminal helical structure in wild-type ACTH, which is considered essential for its bioactivity and is disrupted by inactivating mutations. wikipedia.org
Detailed conformational analyses, employing techniques such as circular dichroism and nuclear magnetic resonance spectroscopy, are utilized to study the spatial structures of ACTH and its derivatives. For instance, the His-Phe-Arg-Trp (HFRW) sequence (ACTH 6-9), which is central to melanocortin receptor interaction, is proposed to form a β-hairpin-like structure. This conformation facilitates key interactions, such as the phenyl ring of Phenylalanine at position 7 interacting with the indole (B1671886) ring of Tryptophan at position 9, crucial for MC4R binding. corepeptides.com Theoretical conformational analysis has also been applied to investigate the spatial structure of ACTH(6-9)PGP, considering non-covalent, electrostatic, and torsional interactions, as well as hydrogen bonding.
Comparative Studies with Other ACTH Fragments and Melanocortins
Comparative studies have highlighted the distinct pharmacological profiles of ACTH (4-9) and its analogs relative to other ACTH fragments and the broader melanocortin family.
Comparison with ACTH (4-10): Org 2766, an ACTH (4-9) analog, exhibits significantly greater potency and a longer duration of action compared to ACTH (4-10). In behavioral paradigms such as passive avoidance and self-stimulation, Org 2766 has been shown to be up to 1,000 times more potent than ACTH (4-10). limitlesslifenootropics.com Furthermore, the effects of Org 2766 can persist for at least 24 hours, whereas those of ACTH (4-10) typically last for 3 to 6 hours. Both ACTH (4-9) and ACTH (4-10) are known to influence attention and memory-related processes. limitlesslifenootropics.com While ACTH (4-10) binds to MC1, MC3, MC4, and MC5 receptors, its affinity is considerably lower than that of desacetyl-α-MSH.
Comparison with Other Melanocortins: The His-Phe-Arg-Trp (HFRW) motif (ACTH 6-9) is a conserved sequence across all melanocortin ligands, essential for their binding and stimulation of MCRs. wikipedia.orgcorepeptides.com ACTH (4-9), specifically its amidated form (ACTH-4-9-NH2), has been identified as a core sequence capable of activating MC3 and MC4 receptors. However, Org 2766, despite being an ACTH (4-9) analog, notably does not bind to or activate any of the currently identified MC1, MC3, MC4, or MC5 receptors. This lack of binding to classical melanocortin receptors, despite its potent behavioral effects, suggests a distinct mechanism of action for Org 2766, potentially involving novel melanocortin receptor subtypes or non-melanocortin pathways. In contrast, full-length ACTH (ACTH 1-39) can activate all five MCR subtypes, with MC2R being uniquely activated by ACTH. corepeptides.com Other melanocortins like α-MSH and β-MSH generally exhibit higher affinities for MC1R, MC3R, and MC4R compared to ACTH.
Comparative Potency and Duration of Action of ACTH Fragments and Analogs
| Peptide | Potency Relative to ACTH (4-10) | Duration of Action (Passive Avoidance Test) | Receptor Binding Profile |
| ACTH (4-10) | 1x | 3-6 hours | Binds to MC1, MC3, MC4, MC5 (lower affinity than α-MSH) |
| Org 2766 (ACTH 4-9 analog) | ~1,000x limitlesslifenootropics.com | ≥24 hours | Does not bind to MC1, MC3, MC4, MC5 |
| [D-Phe7]ACTH-4-10 | ~1,000x less than Org 2766 | ≥24 hours (similar to Org 2766) | Efficiently activates MC4R more than MC3R |
| Semax (ACTH(4-7)PGP) | - | Prolonged (due to PGP) | Interacts with melanocortin receptors |
Methodological Approaches in Acth 4 9 Research
In Vitro Research Methodologies
In vitro studies provide controlled environments to examine the direct effects of ACTH (4-9) on isolated cells and tissues, allowing for detailed analysis of cellular mechanisms without the complexities of a whole organism.
Cell culture models are fundamental for investigating the cellular and molecular effects of ACTH (4-9). Researchers commonly employ both primary neuronal cultures and established neuroblastoma cell lines to mimic aspects of the nervous system.
Primary Neuronal Cultures: Primary cultures, such as those derived from rat spinal cord and dorsal root ganglia, are utilized to study the direct interactions of ACTH (4-9) analogs with neurons. For instance, studies using biotinylated Org 2766, an analog of ACTH (4-9), have demonstrated its specific binding to neurofilament-positive cells, indicating a selective interaction with neuronal cell types. This binding has been observed in both N- and C-terminally biotinylated forms of Org 2766, and it can be displaced by an excess of non-biotinylated Org 2766, suggesting specific binding sites. Light and electron microscopy further reveal that the biotinylated peptide binds to both cytoplasmic components and the cell membrane nih.gov. Rat embryo dorsal root ganglion models have also been established to investigate neurotoxicity, where ACTH (4-9) has been shown to prevent the inhibition of axonal growth induced by neurotoxic agents like cisplatin (B142131) neurology.org.
Neuroblastoma Cell Lines: Human neuroblastoma cell lines, such as SK-N-SH and SH-SY5Y, serve as valuable models for studying neuronal properties and differentiation in vitro nih.govnih.govresearchgate.net. Org 2766 has been observed to bind to neuronally differentiated cells within the human neuroblastoma cell line SK-N-SH, but not to those differentiated into epithelial cells, reinforcing its neuronal specificity nih.gov. These cell lines, particularly SH-SY5Y, are widely used for neurodegenerative disease research due to their ability to express catecholaminergic markers and differentiate into various neuronal phenotypes nih.gov. The BE(2)-M17 neuroblastoma cell line is also noted for its robust dopaminergic phenotype, even without differentiation treatment, making it suitable for studying dopaminergic neuron biology nih.gov. Neuroblastoma cells have also been used to investigate the metabolism of steroid hormones and the effects of steroids on cell growth, highlighting their utility in broader neurobiological contexts researchgate.net.
These assays are critical for understanding how ACTH (4-9) and its analogs interact with specific receptors and initiate intracellular signaling cascades.
Receptor Binding Assays: These assays quantify the affinity and specificity of ACTH (4-9) or its analogs for melanocortin receptors (MCRs), particularly the melanocortin-2 receptor (MC2R), which is the primary receptor for ACTH nih.govnih.gov. While full-length ACTH (1-24) is the only known endogenous agonist for MC2R, studies often use radioligands like 125I-ACTH(1-24) or 125I-NDP-α-MSH to assess binding to cells expressing various MCR subtypes nih.govtandfonline.com. The core amino acid sequence His-Phe-Arg-Trp (HFRW), which is part of ACTH (4-9), is known to be critical for melanocortin binding and signaling across MCRs nih.govtandfonline.com. However, ACTH analogs with fewer than 17 amino acid residues have shown a loss of ligand binding affinity and potency at MC2R, suggesting that while the core sequence is important, a longer peptide might be required for optimal MC2R interaction nih.gov.
Signaling Assays: Functional activity assays, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays, are used to measure the downstream signaling events triggered by receptor activation nih.govtandfonline.com. For example, synthetic MCR agonists, including ACTH fragments, can induce full activity at various MCRs, leading to cAMP production tandfonline.com. In studies involving ACTH-secreting pituitary adenomas, ACTH secretion in response to test agents (like desmopressin (B549326) or CRH) is measured by radioimmunoassay after incubation in cell cultures, providing insights into signaling pathways that modulate hormone release bioscientifica.com. Dose-response studies are also conducted to understand the concentration-dependent effects of ACTH (4-9) on cellular processes, such as its ability to prevent cisplatin-induced neurotoxicity neurology.org.
These advanced molecular techniques allow researchers to analyze the changes in gene transcription and protein abundance induced by ACTH (4-9) treatment, providing a comprehensive view of its cellular impact.
Gene Expression Profiling: Techniques like RNA sequencing (RNA-Seq) are employed to identify differentially expressed genes (DEGs) in response to ACTH fragments. For instance, studies on ACTH(4-7)PGP (Semax) and ACTH(6-9)PGP, related to ACTH (4-9), have used RNA-Seq to reveal hundreds of ischemia-related DEGs in rat brain regions like the dorsolateral frontal cortex and hippocampus following acute stress or stroke nih.govmdpi.com. These studies have shown that these peptides can partially prevent changes in immune- and neurosignaling-related gene expression profiles disrupted by ischemia, indicating their modulatory effects on the transcriptome nih.govmdpi.com.
Table 1: Differentially Expressed Genes (DEGs) Modulated by ACTH Analogs in Rat Brain
| Peptide Analog | Condition | Number of DEGs (approx.) | Key Affected Pathways (Examples) | Reference |
| ACTH(4-7)PGP (Semax) | Ischemic Stroke (4.5h) | 131 | Immune-related, Neurosignaling-related | nih.gov |
| ACTH(6-9)PGP | Ischemic Stroke (4.5h) | 322 | Immune-related, Neurosignaling-related | nih.gov |
| Semax | Acute Stress (6h) | >1500 | Apoptosis, Synapse regulation, Neurogenesis, Chromatin, DNA damage | mdpi.com |
| ACTH(6-9)PGP | Acute Stress (6h) | ~400 | Ribosomal proteins, Mitochondrial inner membrane function | mdpi.com |
Proteomic Profiling: Proteomic techniques, such as label-free quantitative thermal proteome profiling (TPP) combined with liquid chromatography-mass spectrometry (LC-MS), are used to study changes in protein expression, thermal stability, and transcription factor activities downstream of melanocortin receptor activation acs.orgdiva-portal.org. This approach can identify proteins with altered thermal stability following activation of receptors like MC3R by ACTH and other melanocortins, providing insights into signaling pathways and target regulators acs.orgdiva-portal.org. Additionally, combining mRNA sequencing with immunohistochemistry-based protein profiling allows for a comprehensive analysis of the proteome and spatial assessment of protein expression patterns in tissues, such as the adrenal gland oup.com.
Electrophysiological methods measure the electrical activity of neurons and neuronal networks, providing insights into the functional effects of ACTH (4-9).
Cell Cultures: Extracellular single-cell recording is a technique used to investigate the effects of ACTH (4-9) analogs on individual neurons in culture. For example, Org 2766 has been studied for its effects on guinea pig medial vestibular nucleus (MVN) neurons using this method, revealing its potency at the neuronal level nih.gov. Patch-clamp and intracellular recording systems are also employed to measure single-cell electrical and functional properties in cell cultures uef.fi.
Tissue Slices: Acute brain slice preparations are a powerful model for studying synaptic function and neuronal circuits while largely preserving the cytoarchitecture of the brain uef.fifrontiersin.orgkopfinstruments.com. Electrophysiological recordings in tissue slices, such as hippocampal or medial vestibular nucleus slices, involve placing electrodes to record spontaneous neuronal activity or evoked responses nih.govkopfinstruments.comresearchgate.net. Techniques include whole-cell patch-clamp recordings, which allow for detailed analysis of ion channel activity and synaptic currents, and extracellular recordings, which capture population activity uef.fifrontiersin.org. Studies have shown that the method of slice preparation (e.g., at physiological temperature vs. ice-cold temperature) can significantly impact the ultrastructural and electrophysiological features of synapses, influencing observed neuronal activity and long-term potentiation/depression frontiersin.org. Multielectrode array (MEA) platforms are also used to measure network activities in both cell cultures and tissue slices uef.fi.
Gene Expression and Proteomic Profiling Techniques
In Vivo Research Methodologies in Animal Models
In vivo studies in animal models are essential for understanding the systemic effects of ACTH (4-9), its pharmacokinetics, and its influence on complex physiological and behavioral outcomes.
The method of administering ACTH (4-9) or its analogs to animal models is crucial for studying their systemic distribution, brain penetration, and therapeutic effects.
Systemic Administration: This involves administering the peptide into the bloodstream or subcutaneous tissue.
Intravenous (IV) and Subcutaneous (SC) Injection: Studies on ACTH (4-9) analogs, such as 4-Met(O2), 8-D-Lys, 9-Phe-ACTH 4-9, have investigated their in vivo fate after IV and SC administration in rats. Pharmacokinetic analyses determine plasma concentrations of total radioactivity and intact peptide over time nih.gov. For example, maximal plasma concentrations after SC injection were observed around 8 minutes, and the initial half-life for the intact peptide was approximately 4 minutes nih.gov. Org 2766 has also been administered subcutaneously to diabetic rats to study its impact on cardiovascular reactivity and baroreflex activity oup.com.
Oral Administration: While less common for peptides due to enzymatic degradation, oral administration of ACTH (4-9) analogs has been explored. In anesthetized rats, maximal plasma levels of an ACTH (4-9) analog were reached 8 hours after oral administration, while in conscious animals, this took 4 hours nih.gov. This route often results in lower bioavailability compared to parenteral routes nih.gov.
Intracerebroventricular (ICV) Administration: This technique involves direct injection of the peptide into the cerebral ventricles, bypassing the blood-brain barrier and allowing for direct access to central nervous system (CNS) structures. ICV administration of ACTH and α-MSH has been used in guinea pigs and rats to investigate effects on body temperature, pain sensitivity, and food intake, demonstrating the peptides' central actions science.govphysiology.org. This method is particularly useful for studying direct brain-mediated effects of ACTH (4-9) without confounding peripheral influences.
Intranasal (IN) Administration: This non-invasive route offers a potential pathway for direct delivery of peptides to the CNS, bypassing the blood-brain barrier via olfactory and trigeminal nerve pathways, while reducing systemic exposure mdpi.com. Studies on Org 2766 in rats and rabbits have investigated its systemic absorption and neurotrophic effects following intranasal administration. Without absorption enhancers, the nasal bioavailability of Org 2766 was approximately 15% in rats and 10% in rabbits. The addition of absorption enhancers, such as dimethyl-beta-cyclodextrin (B157424) (DM-β-CyD), can significantly improve nasal absorption nih.govresearchgate.net. This route is also explored for other ACTH fragments, such as ACTH(4-10) Pro8-Gly9-Pro10, in models of spinal cord injury .
Table 2: Bioavailability of Org 2766 via Intranasal Administration
| Animal Model | Bioavailability (without enhancers) | Reference |
| Rat | ~15% | nih.govresearchgate.net |
| Rabbit | ~10% | nih.govresearchgate.net |
Theoretical Implications and Future Research Directions for Acth 4 9
ACTH (4-9) as a Probe for Studying Neuropeptide-Mediated Brain Modulation
ACTH (4-9) and its synthetic analogs, such as ORG 2766, serve as valuable tools for dissecting the complex ways in which neuropeptides modulate brain function. nih.govnih.gov Melanocortin peptides, a family that includes ACTH fragments, are recognized for their significant role in regulating various neurobehavioral functions in both animals and humans. karger.com The core sequence Met–Glu–His–Phe–Arg–Trp, corresponding to the ACTH (4-9) fragment, is a key determinant of the biological activity shared among ACTH, α-melanocyte-stimulating hormone (α-MSH), and β-melanocyte-stimulating hormone (β-MSH). mdpi.com
Research indicates that ORG 2766 can influence neural plasticity, particularly through its modulation of excitatory neurotransmission within the hippocampus. nih.gov This suggests a notable interaction with N-methyl-D-aspartate (NMDA) receptors, which are essential for processes underlying synaptic plasticity and learning. nih.govnih.govresearchgate.net The ability of the peptide to counteract the effects of NMDA antagonists and normalize exploratory behavior in models exhibiting enhanced locomotor activity underscores its utility in probing glutamatergic pathways involved in behavioral regulation. nih.govresearchgate.net
Furthermore, ACTH (4-9) analogs have been investigated for their impact on attention and their capacity to facilitate recovery following brain damage. nih.gov While the specific receptor system(s) through which ORG 2766 exerts its effects remains to be fully elucidated, as it does not exhibit affinity for currently known melanocortin (MC) receptors in the brain, its demonstrated ability to modulate endogenous opioids and NMDA receptor activity highlights its potential as a probe for these neurochemical systems. nih.govresearchgate.net
Unanswered Questions and Research Gaps in ACTH (4-9) Mechanisms of Action
Despite extensive research, several fundamental questions regarding the precise mechanisms of action of ACTH (4-9) and its analogs persist. A significant research gap lies in the definitive identification of the specific receptor system(s) responsible for mediating the central nervous system effects of ACTH (4-9). The observation that ORG 2766 elicits neurotrophic and neuromodulatory actions without binding to the currently characterized melanocortin receptors (MC1-5R) suggests the existence of novel or yet-to-be-identified binding sites or alternative signaling pathways independent of canonical melanocortin receptor activation. nih.govkarger.com
Another critical unanswered question pertains to the detailed elucidation of the downstream molecular and cellular events triggered by ACTH (4-9) binding. While an interaction with NMDA receptors has been proposed, the exact nature of this modulation—whether it involves direct binding, allosteric modulation, or indirect signaling cascades—requires further in-depth investigation. nih.govnih.govresearchgate.net A comprehensive understanding of how this peptide influences synaptic plasticity, gene expression, and neuronal networks at a detailed molecular level is essential for fully comprehending its potential therapeutic applications.
The observed variability in research outcomes concerning the efficacy of ACTH (4-9) analogs in promoting brain damage recovery also points to a need for more standardized experimental designs and a deeper understanding of the various influencing factors. These factors include the specific behavioral tests employed, the particular brain area affected, whether neuronal cell bodies or terminals are primarily impacted, the post-operative housing conditions, and the precise timing and duration of peptide administration. nih.gov
Development of Novel Research Tools and Analogs for Neuroscientific Inquiry
The ongoing development of novel research tools and analogs based on ACTH (4-9) is pivotal for advancing neuroscientific inquiry. Synthetic analogs, such as Semax (a derivative of ACTH(4-7) with a Pro–Gly–Pro (PGP) tail) and ACTH(6-9)PGP, have been engineered to enhance enzyme resistance and improve pharmacokinetic properties, thereby providing more stable and effective tools for research. mdpi.com These modifications, often involving the addition of a C-terminal tripeptide like PGP, aim to overcome the rapid degradation characteristic of natural peptides. mdpi.com
The distinct structural organizations of these analogs can lead to differential effects on gene expression patterns, as demonstrated in studies investigating stress responses. mdpi.com This highlights the promising potential for designing peptides with highly targeted neurobiological actions. For instance, Semax has exhibited notable neuroprotective, nootropic, and anxiolytic activities, rendering it a valuable tool for studying cognitive impairment and stress-induced neurological changes. mdpi.comresearchgate.net
Future research efforts could focus on the creation of more selective analogs designed to target specific neuronal populations or signaling pathways. Such targeted tools would enable a more precise dissection of complex brain functions. This could involve rational drug design informed by structural insights into the peptide's interaction with its currently unknown receptor(s), or through the application of high-throughput screening methodologies to identify novel binding partners.
Integration of ACTH (4-9) Research with Broader Neuroscientific Discoveries (e.g., neuroinflammation, brain plasticity)
Research on ACTH (4-9) holds significant potential for integration with broader neuroscientific discoveries, particularly in the critical areas of neuroinflammation and brain plasticity. Neuroinflammation is a key pathological component in numerous neurological disorders and can profoundly affect neuronal function and survival. frontiersin.orgnih.gov Melanocortin receptor agonists, including ACTH, have demonstrated anti-inflammatory effects. frontiersin.org For example, ACTH treatment has been shown to mitigate astrocytic dysfunction and normalize the levels of astrocytic proteins, such as glial fibrillary acidic protein (GFAP) and aquaporin-4 (AQP4), following early-life seizures. eneuro.org This suggests a crucial role for ACTH (4-9) in modulating glial responses to brain injury and pathology.
Brain plasticity, defined as the brain's inherent capacity to reorganize and adapt its neural connections in response to environmental stimuli, experience, learning, injury, and disease, is fundamental to cognitive processes like learning and memory, as well as recovery from brain injury. mdpi.com ACTH-like neuropeptides, including ACTH (4-9) analogs, have been investigated for their ability to modulate neural plasticity. nih.gov This includes their potential to enhance cognitive performance and regulate synaptic plasticity in brain regions critical for learning and memory, such as the hippocampus. eneuro.org The intricate interplay between neuroinflammation and neuroplasticity is an increasingly important area of research, with inflammation known to impact neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which are essential for neuroplasticity. nih.govfrontiersin.org Understanding how ACTH (4-9) influences this complex relationship could provide novel insights into mechanisms of neuroprotection and functional recovery.
Potential for ACTH (4-9) to Inform Understanding of Endogenous Regulatory Systems
Studying ACTH (4-9) offers substantial potential to enhance our understanding of endogenous regulatory systems, particularly those involving neuropeptides and their influence on brain function beyond their classical endocrine roles. While the full-length ACTH primarily regulates adrenal steroid production via the hypothalamic-pituitary-adrenal (HPA) axis, its fragments, such as ACTH (4-9), appear to exert direct effects on the central nervous system, independent of adrenal stimulation. nih.govrarediseasesjournal.comnih.gov
The observation that ACTH (4-9) analogs can modulate behavior and brain plasticity without activating known melanocortin receptors or stimulating corticosteroid release suggests the existence of distinct endogenous neuromodulatory pathways. nih.govnih.govkarger.com This highlights a broader principle in neurobiology where specific peptide fragments can retain or even acquire novel biological activities that differ from those of their larger parent hormones. unifr.chresearchgate.net Investigating the precise endogenous pathways and physiological contexts in which ACTH (4-9) or similar endogenous fragments are naturally produced and exert their actions can unveil new facets of brain regulation, stress response mechanisms, and adaptive processes.
Furthermore, understanding how these endogenous fragments interact with other crucial neurotransmitter systems, such as the opioid and glutamatergic systems, can provide a more comprehensive picture of the brain's intrinsic regulatory networks. nih.govresearchgate.net This knowledge could ultimately lead to a deeper appreciation of the complex interplay of endogenous peptides in maintaining brain homeostasis and responding to various physiological and pathological challenges.
Q & A
What experimental models are most appropriate for investigating the neuroprotective mechanisms of ACTH (4-9)?
Basic Research Question
Methodological Answer:
In vitro models (e.g., neuronal cell cultures under oxidative stress) and in vivo models (e.g., rodent studies with induced ischemic injury) are commonly used. Key considerations include:
- Control variables : Ensure consistency in cell viability assays or lesion size measurements .
- Dose-response curves : Validate efficacy thresholds using incremental dosing regimens .
- Endpoint selection : Use biomarkers like BDNF levels or synaptic density quantified via immunohistochemistry .
How can researchers optimize dosing protocols for ACTH (4-9) in preclinical studies to minimize variability?
Advanced Research Question
Methodological Answer:
Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for interspecies differences:
- Temporal sampling : Collect plasma and cerebrospinal fluid at staggered intervals to assess bioavailability .
- Statistical tools : Use mixed-effects models to adjust for individual metabolic variability .
- Reproducibility : Cross-validate results in multiple animal strains (e.g., Sprague-Dawley vs. Wistar rats) .
What strategies resolve contradictions in reported pharmacokinetic data for ACTH (4-9) across studies?
Advanced Research Question
Methodological Answer:
- Meta-analysis : Pool data from peer-reviewed studies to identify confounding variables (e.g., administration routes or assay sensitivity) .
- Replication studies : Standardize protocols (e.g., subcutaneous vs. intravenous delivery) and use mass spectrometry for precise peptide quantification .
- Evaluate methodological bias : Compare studies using the STREGA guidelines for peptide research .
Which statistical approaches are robust for analyzing ACTH (4-9)'s effects on behavioral outcomes in rodent models?
Basic Research Question
Methodological Answer:
- Non-parametric tests : Use Mann-Whitney U tests for skewed data (e.g., Morris water maze latency times) .
- Longitudinal analysis : Apply repeated-measures ANOVA to track recovery post-injury .
- Power analysis : Predefine sample sizes to ensure adequate detection of effect sizes (α = 0.05, β = 0.2) .
How can researchers ensure reproducibility in ACTH (4-9) studies given variability in peptide synthesis methods?
Advanced Research Question
Methodological Answer:
- Batch validation : Require HPLC purity certificates (>95%) and MALDI-TOF mass confirmation from suppliers .
- Cross-model validation : Replicate findings in both cell-based and animal models .
- Open protocols : Publish synthesis details (e.g., solid-phase peptide synthesis conditions) in repositories like Protocols.io .
What experimental controls are critical when studying ACTH (4-9)'s interaction with melanocortin receptors?
Basic Research Question
Methodological Answer:
- Negative controls : Use receptor knockout models or competitive antagonists (e.g., SHU9119) to confirm specificity .
- Positive controls : Include known ligands (e.g., α-MSH) to benchmark receptor activation .
- Blinding : Mask treatment groups during data collection to reduce observer bias .
How can multi-omics approaches enhance understanding of ACTH (4-9)'s molecular pathways?
Advanced Research Question
Methodological Answer:
- Transcriptomics : Pair RNA-seq with ACTH (4-9) treatment to identify differentially expressed genes (e.g., CREB targets) .
- Proteomics : Use SILAC labeling to quantify changes in synaptic proteins .
- Data integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics datasets .
What methodologies validate ACTH (4-9) as a biomarker for cognitive recovery in traumatic brain injury?
Advanced Research Question
Methodological Answer:
- Longitudinal sampling : Measure ACTH (4-9) levels in serum and correlate with neuropsychological assessments (e.g., Glasgow Outcome Scale) .
- Machine learning : Train classifiers on biomarker panels to predict recovery trajectories .
- Confounding adjustment : Control for variables like age, injury severity, and comorbidities using multivariate regression .
What challenges arise when integrating ACTH (4-9) into multi-target therapies for neurodegenerative diseases?
Advanced Research Question
Methodological Answer:
- Drug interactions : Screen for interference with co-administered agents (e.g., memantine) using isobolographic analysis .
- Temporal optimization : Use staggered dosing to avoid receptor desensitization .
- Ethical frameworks : Follow CONSORT guidelines for clinical trial design .
How can in silico modeling improve the design of ACTH (4-9) analogs with enhanced blood-brain barrier penetration?
Advanced Research Question
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
